REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]3[N:11]([C:13]([SH:16])=[N:14][N:15]=3)[N:12]=2)[CH:4]=[N:3]1.I[C:18]1[CH:26]=[CH:25][C:24]2[C:20](=[CH:21][N:22]([CH3:27])[N:23]=2)[CH:19]=1.N1C=CC=CC=1C(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.[Cu]I.O>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]3[N:11]([C:13]([S:16][C:18]4[CH:26]=[CH:25][C:24]5[C:20](=[CH:21][N:22]([CH3:27])[N:23]=5)[CH:19]=4)=[N:14][N:15]=3)[N:12]=2)[CH:4]=[N:3]1 |f:3.4.5|
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Name
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6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
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Quantity
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50 g
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Type
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reactant
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Smiles
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CN1N=CC(=C1)C=1C=CC=2N(N1)C(=NN2)S
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Name
|
|
Quantity
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55.5 g
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Type
|
reactant
|
Smiles
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IC1=CC2=CN(N=C2C=C1)C
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Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C(=O)O
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Name
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Cesium Carbonate
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Quantity
|
212.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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750 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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Copper (I) Iodide
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Quantity
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4 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
stirred at 100° C. for 10 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then cooled to room temperature
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Type
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STIRRING
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Details
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After stirring at room temperature for 30 min
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Duration
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30 min
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Type
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EXTRACTION
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Details
|
the mixture is extracted with a mixed solvent (2 L×2, CHCl3/IPA=3/1)
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Type
|
WASH
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Details
|
The combined organic layer is then washed four times with mixed solution (25% NH4OH(aq)/brine=¼; 800 mL), sat. LiCl(aq) (1 L), sat. brine (1.5 L×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry over Na2SO4
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Type
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CONCENTRATION
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Details
|
The organic solution is concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
to give a brown crude solid product
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Type
|
CUSTOM
|
Details
|
The crude product is triturated with ethyl acetate (800 mL) at room temperature for 3 hours
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
the pure product is collected by filtration
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C=1C=CC=2N(N1)C(=NN2)SC2=CC1=CN(N=C1C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: PERCENTYIELD | 87.2% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |